molecular formula C14H11BrN4 B598932 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine CAS No. 1201802-66-5

2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine

Katalognummer: B598932
CAS-Nummer: 1201802-66-5
Molekulargewicht: 315.174
InChI-Schlüssel: NUSTUJJELHBYCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of potent kinase inhibitors. Its core structure, featuring a bi-aryl linked imidazole scaffold, is a privileged pharmacophore found in inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and other oncogenic kinases. The presence of the bromo substituent on the pyridine ring makes it a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse aromatic or amine groups critical for optimizing drug potency and selectivity [https://pubs.acs.org/doi/10.1021/jm9015054]. This compound is specifically utilized to construct advanced candidates that probe kinase signaling pathways in cancer research. Researchers employ this intermediate to develop and synthesize novel analogs for preclinical evaluation, focusing on overcoming resistance mutations and improving the therapeutic profile of next-generation targeted therapies [https://www.nature.com/articles/s41598-021-03364-y]. Its primary research application lies in building chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies aimed at disrupting aberrant kinase activity driving cellular proliferation and survival.

Eigenschaften

IUPAC Name

2-bromo-5-(1-methyl-2-pyridin-2-ylimidazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c1-19-9-12(10-5-6-13(15)17-8-10)18-14(19)11-4-2-3-7-16-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSTUJJELHBYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=N2)C3=CN=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676732
Record name 2-Bromo-5-[1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201802-66-5
Record name 2-Bromo-5-[1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Grignard Reaction Protocol

  • Starting Material : 2,5-Dibromopyridine is dissolved in tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Grignard Reagent Addition : Isopropyl magnesium chloride is added dropwise at 15°C, initiating a nucleophilic displacement reaction that replaces the bromine at position 5 with a magnesium-bound intermediate.

  • Electrophilic Quenching : DMF is introduced to the reaction mixture, facilitating formylation at position 5.

  • Workup : Acidic hydrolysis (HCl/water) followed by toluene extraction and recrystallization yields 2-bromo-5-formylpyridine with 80.24% yield and 99.2% purity .

Reaction Conditions :

ParameterSpecification
SolventTetrahydrofuran (THF)
Temperature15°C (Grignard addition)
Molar Ratio (2,5-Dibromopyridine : Grignard)1:1.5
Quenching AgentDMF (2–50 equiv.)

Imidazole Ring Formation via Cyclocondensation

The imidazole core is constructed using a three-component condensation strategy adapted from methodologies applied to analogous heterocycles.

Three-Component Reaction Mechanism

  • Components :

    • 2-Bromo-5-formylpyridine (electrophilic aldehyde)

    • 2-Aminopyridine (nitrogen source for imidazole N1)

    • Methylamine hydrochloride (methyl group donor for N1)

  • Reaction Pathway :

    • The aldehyde undergoes nucleophilic attack by 2-aminopyridine, forming a Schiff base.

    • Methylamine introduces the N1-methyl group via condensation, followed by cyclization to form the imidazole ring.

    • Acidic conditions (acetic acid/ethanol) catalyze dehydration and aromatization.

Optimized Conditions :

ParameterSpecification
SolventEthanol/Acetic Acid (7:3)
Temperature70°C, 4–6 hours
CatalystAmmonium acetate
Yield70–80% (based on analogous reactions)

Regioselective Bromination and Functionalization

Bromination at position 2 of the pyridine ring is achieved via diazotization-bromination, as detailed in a patent for 2-bromopyridine synthesis.

Diazotization-Bromination Protocol

  • Diazotization : 2-Aminopyridine is treated with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at 0–5°C, generating a diazonium salt.

  • Bromination : Bromine (Br₂) is introduced to displace the diazo group, yielding 2-bromopyridine.

  • Modifications : For the target compound, this method is adapted to retain the bromine at position 2 while functionalizing position 5.

Critical Parameters :

ParameterSpecification
HBr Concentration48% aqueous solution
Molar Ratio (HBr : 2-Aminopyridine)3.5:1
Byproduct ControlMinimizing 2,5-dibromopyridine formation via H₂SO₄ addition

Alternative Pathways: Nitroalkane Cyclization

A novel approach using nitroalkanes activated in polyphosphoric acid (PPA) offers an alternative route for imidazole synthesis.

Cyclization Mechanism

  • Electrophilic Activation : Nitroalkanes (e.g., nitroethane) are activated by phosphorous acid in PPA.

  • Cyclocondensation : 2-(Aminomethyl)pyridine derivatives react with activated nitroalkanes, forming the imidazole ring via intramolecular cyclization.

  • Challenges : Steric hindrance from the pyridin-2-yl group necessitates optimized reaction times (12–24 hours) and temperatures (80–100°C).

Yield Considerations :

  • Medium yields (50–65%) due to competing side reactions.

  • Superior regioselectivity compared to traditional methods.

Purification and Characterization

Final purification employs column chromatography (hexane/ethyl acetate) and recrystallization to achieve >98% purity. Structural confirmation is performed via:

  • ¹H/¹³C NMR : Key peaks include imidazole protons (δ 7.2–8.1 ppm) and pyridine ring protons (δ 8.3–8.9 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 315.17 (C₁₄H₁₁BrN₄) .

Analyse Chemischer Reaktionen

2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine can undergo several types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of heterocyclic aromatic molecules with pyridine and imidazole motifs. Below is a detailed comparison with analogs, focusing on structural variations, synthesis, and applications.

Table 1: Structural and Functional Comparison
Compound Name (CAS/Ref.) Core Structure Substituents/Modifications Molecular Weight Key Applications/Findings
Target Compound (1201802-61-0) Pyridine-Imidazole 2-Bromo, 1-methyl-imidazole 301.14 Research chemical (ligand synthesis)
NO₂-impi () Pyridine-Imidazole 4-Nitrophenyl, NH group (non-methylated) Not reported Anticancer copper complex ligand
Compound 32 () Pyridine-Benzimidazole Tetrahydro-2H-pyran-4-carbonyl Not reported Bromodomain inhibitor (epigenetics)
5-Bromo-4-(imidazol-yl)pyrimidine () Pyrimidine-Imidazole Bromo, diphenylmethyl Not reported Unspecified research applications
Key Comparison Points :

Structural Variations :

  • Substituent Effects :
  • The bromo group in the target compound enhances electrophilicity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methylation at the imidazole N-1 position in the target compound likely improves metabolic stability compared to non-methylated analogs like NO₂-impi . Heterocycle Differences:
  • Pyrimidine-based analogs () exhibit distinct electronic properties due to their six-membered ring with two nitrogen atoms, affecting binding affinity compared to pyridine-imidazole hybrids .

Bromodomain inhibitors () employ HATU/DIPEA-mediated coupling for introducing fluorinated alkyl chains, enhancing protein-ligand interactions .

Biological Activity: NO₂-impi: Demonstrates selective cytotoxicity against colon cancer cells when complexed with copper(II), attributed to the nitro group’s electron-withdrawing effects and imidazole’s metal-coordination capability . Bromodomain Inhibitors (): Fluorinated analogs (e.g., Compounds 34–36) show enhanced selectivity for BET proteins due to hydrophobic substituents .

Physicochemical Properties: Lipophilicity: The target compound’s bromine and methyl groups likely increase lipophilicity compared to NO₂-impi’s nitro group, influencing membrane permeability . Solubility: Fluorinated compounds () exhibit lower aqueous solubility than the target compound due to bulky hydrophobic substituents .

Biologische Aktivität

2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine is a heterocyclic compound characterized by the presence of both pyridine and imidazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₁BrN₄
  • CAS Number : 1201802-66-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom in the structure allows for substitution reactions, which can enhance its potency against specific targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess activity against various bacterial strains.

CompoundActivityReference
This compoundPotential antimicrobial
5-Bromo derivativesEffective against S. aureus and E. coli

Antiviral Activity

The compound's structural features suggest potential antiviral applications. A study highlighted the effectiveness of imidazole derivatives in inhibiting viral replication, with some compounds showing IC50 values in the low micromolar range.

CompoundIC50 (µM)Virus TypeReference
5-Chloro substituted imidazoles0.288Trypanosoma brucei
Related pyridine derivativesVariesVarious viruses

Anticancer Activity

The anticancer potential of this compound is supported by studies showing that similar compounds can inhibit cancer cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
5-Chloro-benzimidazole derivativesJurkat cells<10
Other pyrimidine derivativesVarious cancer lines<30

Case Studies

  • Study on Trypanosoma brucei : A series of compounds, including those with imidazole rings, were tested for their inhibitory effects on TbMetRS (Methionyl-tRNA synthetase). The study found that specific substitutions significantly improved enzyme inhibition, highlighting the importance of structural modifications in enhancing biological activity .
  • Antiviral Screening : A comprehensive screening of imidazole derivatives against viral infections demonstrated that certain structural modifications could lead to increased antiviral efficacy, with some compounds achieving IC50 values as low as 0.05 µM against specific viruses .

Q & A

Basic: How can researchers confirm the molecular structure of 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine experimentally?

Methodological Answer:
The molecular structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and spatial arrangement. For example, crystallographic studies on analogous imidazole-pyridine hybrids revealed Pt–C distances of 1.992–2.000 Å and dihedral angles between imidazole and pyridine rings (e.g., 10.3°–15.7°) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to verify proton environments, such as NH signals at 13.48 ppm for imidazole derivatives or pyridyl-CH signals at 8.6–8.5 ppm .

Advanced: What experimental strategies resolve contradictions in hydrogen-bonding networks within crystal lattices of similar brominated imidazole-pyridine compounds?

Methodological Answer:
Combined SC-XRD and Hirshfeld surface analysis can map intermolecular interactions. For example, in hybrid crystals, O–H···N and N–H···O hydrogen bonds (e.g., N5⁺–H5′···N4, 2.08 Å) and π–π stacking (Cg···Cg distances: 3.359–4.023 Å) stabilize 3D networks . Discrepancies in hydrogen-bond geometries (e.g., bond angles vs. distances) require refinement using software like SHELX or OLEX2 and validation against temperature factors (B-factors) .

Basic: How can synthetic yields of brominated imidazole-pyridine derivatives be optimized?

Methodological Answer:
Yield optimization involves microwave-assisted synthesis (e.g., 54% yield for imidazole-pyridine ligands) or slow diffusion crystallization (CH₃CN/H₂O, 1:1 v/v) to improve crystal purity . Solvent selection (e.g., THF/acetone/water mixtures) and controlled oxidation (e.g., NaIO₄ for sulfide-to-sulfoxide conversion) are critical for intermediates .

Advanced: What role does this compound play in designing copper(I) coordination complexes for catalytic studies?

Methodological Answer:
The pyridyl-imidazole moiety acts as a tetradentate ligand (N-donor sites) for Cu(I)/O₂ chemistry. For example, ligands like LMIm and LEIm form μ-1,2-peroxo-bridged dicopper(II) complexes, relevant to metalloenzyme mimicry . Reactivity is assessed via UV-Vis, EPR, and resonance Raman spectroscopy to track O₂ activation pathways .

Basic: How is purity assessed for brominated imidazole-pyridine intermediates?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with C8 Betasil columns (MeOH/0.01 M KH₂PO₄, pH 2.3) is standard . Mass Spectrometry (MS) and elemental analysis validate molecular formulas (e.g., C23H18F2N6O for fluorinated analogs) . Purity >98% is achievable via recrystallization (ethyl acetate) .

Advanced: How are chiral sulfoxide derivatives of this compound separated and characterized?

Methodological Answer:
Enantioselective HPLC (Chiralpak® columns) separates sulfoxide enantiomers (e.g., (R)- vs. (S)-configurations) . Absolute configuration is confirmed via SC-XRD (e.g., dihedral angles: 24.9° between imidazole and fluorophenyl rings) and circular dichroism (CD) . Hydrogen-bonding patterns (e.g., N–H···O, 2.08 Å) distinguish enantiomeric packing .

Basic: What spectroscopic techniques characterize intermediates like 2-(2-(4-nitrophenyl)-5-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine?

Methodological Answer:
¹H/¹³C NMR identifies substituent-specific shifts (e.g., NH at 13.48 ppm, pyridyl-CH at 8.6 ppm) . FT-IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹). High-Resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for C18H14N5⁺) .

Advanced: How do supramolecular interactions influence the solid-state properties of brominated imidazole-pyridine compounds?

Methodological Answer:
SC-XRD reveals π–π stacking (3.359–4.023 Å) and hydrogen-bond networks (O–H···O/N, N–H···O) that dictate crystallinity . Thermal stability is probed via TGA-DSC , where stronger π-stacking correlates with higher melting points. Solvent-accessible voids (calculated with PLATON) predict porosity for hybrid materials .

Advanced: What methodologies assess the biological activity of brominated imidazole-pyridine derivatives, such as cytotoxicity or enzyme inhibition?

Methodological Answer:
MTT assays on cancer cell lines (e.g., colon cancer) evaluate selective cytotoxicity . Kinase inhibition assays (e.g., p38 MAP kinase) use ATP-competitive binding studies with IC₅₀ determination . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., hydrophobic pockets accommodating bromine/imidazole groups) .

Basic: How are solubility challenges addressed for brominated imidazole-pyridine derivatives in biological assays?

Methodological Answer:
Co-solvent systems (DMSO/H₂O or EtOH/saline) enhance solubility . For in vivo studies, nanoparticle encapsulation (PLGA polymers) or cyclodextrin complexation improves bioavailability. Solubility is quantified via UV-Vis spectroscopy (λmax) in PBS (pH 7.4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.